2-(2-Bromo-6-methylphenoxy)acetic acid
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Overview
Description
2-(2-Bromo-6-methylphenoxy)acetic acid is an organic compound with the molecular formula C₉H₉BrO₃ It is characterized by the presence of a bromine atom and a methyl group attached to a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methylphenoxy)acetic acid typically involves the bromination of 2-methylphenol followed by etherification and subsequent carboxylation. The general steps are as follows:
Bromination: 2-Methylphenol is treated with bromine in the presence of a suitable catalyst to yield 2-bromo-6-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-(2-substituted-6-methylphenoxy)acetic acid derivatives.
Oxidation: Formation of 2-(2-bromo-6-carboxyphenoxy)acetic acid.
Reduction: Formation of 2-(2-bromo-6-methylphenoxy)ethanol.
Scientific Research Applications
2-(2-Bromo-6-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-methylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and phenoxyacetic acid moiety can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-6-methylphenoxy)acetic acid
- 2-(2-Fluoro-6-methylphenoxy)acetic acid
- 2-(2-Iodo-6-methylphenoxy)acetic acid
Uniqueness
2-(2-Bromo-6-methylphenoxy)acetic acid is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
2-(2-bromo-6-methylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWCONUJYMXFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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